molecular formula C20H32O3 B13724019 8,9-Epoxyeicosatrienoic acid CAS No. 184488-44-6

8,9-Epoxyeicosatrienoic acid

Cat. No.: B13724019
CAS No.: 184488-44-6
M. Wt: 320.5 g/mol
InChI Key: DBWQSCSXHFNTMO-TYAUOURKSA-N
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Description

(+/-)8(9)-Epoxyeicosatrienoic Acid is a type of epoxyeicosatrienoic acid, which are signaling molecules derived from arachidonic acid. These compounds are produced by the action of cytochrome P450 epoxygenases on arachidonic acid. Epoxyeicosatrienoic acids play significant roles in various physiological processes, including the regulation of blood pressure, inflammation, and cellular proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+/-)8(9)-Epoxyeicosatrienoic Acid typically involves the epoxidation of arachidonic acid. This can be achieved using various oxidizing agents such as meta-chloroperoxybenzoic acid or hydrogen peroxide in the presence of a catalyst like tungsten or molybdenum complexes. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent the formation of unwanted by-products.

Industrial Production Methods: Industrial production of (+/-)8(9)-Epoxyeicosatrienoic Acid may involve biotechnological approaches using genetically engineered microorganisms that express cytochrome P450 epoxygenases. These microorganisms can convert arachidonic acid directly into epoxyeicosatrienoic acids under controlled fermentation conditions.

Chemical Reactions Analysis

Types of Reactions: (+/-)8(9)-Epoxyeicosatrienoic Acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dihydroxyeicosatrienoic acids.

    Reduction: Reduction reactions can convert it into corresponding diols.

    Hydrolysis: The epoxide ring can be hydrolyzed to form vicinal diols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the epoxide ring.

Major Products:

    Dihydroxyeicosatrienoic Acids: Formed through oxidation.

    Diols: Formed through reduction or hydrolysis.

Scientific Research Applications

(+/-)8(9)-Epoxyeicosatrienoic Acid has numerous applications in scientific research:

    Chemistry: Used as a model compound to study epoxide chemistry and reactions.

    Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and cancer.

    Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in research.

Mechanism of Action

The mechanism of action of (+/-)8(9)-Epoxyeicosatrienoic Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It binds to and activates peroxisome proliferator-activated receptors and other nuclear receptors.

    Pathways Involved: It modulates signaling pathways related to inflammation, blood pressure regulation, and cellular proliferation by influencing the expression of various genes and proteins.

Comparison with Similar Compounds

(+/-)8(9)-Epoxyeicosatrienoic Acid can be compared with other epoxyeicosatrienoic acids such as:

  • (+/-)5(6)-Epoxyeicosatrienoic Acid
  • (+/-)11(12)-Epoxyeicosatrienoic Acid
  • (+/-)14(15)-Epoxyeicosatrienoic Acid

Uniqueness:

  • Structural Differences: Each epoxyeicosatrienoic acid has a unique position of the epoxide ring, which influences its biological activity and interactions.
  • Biological Effects: The specific position of the epoxide ring in (+/-)8(9)-Epoxyeicosatrienoic Acid may result in distinct physiological effects compared to other epoxyeicosatrienoic acids.

Properties

CAS No.

184488-44-6

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(Z)-7-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,12-9-,13-10-

InChI Key

DBWQSCSXHFNTMO-TYAUOURKSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CC1C(O1)C/C=C\CCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O

physical_description

Solid

Origin of Product

United States

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